molecular formula C18H17FN2O2S B2490383 [2-[(2-Fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(2-methoxyphenyl)methanone CAS No. 851806-75-2

[2-[(2-Fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(2-methoxyphenyl)methanone

Cat. No. B2490383
CAS RN: 851806-75-2
M. Wt: 344.4
InChI Key: BGDYATXBWDUUHF-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of complex molecules involving fluorophenyl and methoxyphenyl groups typically employs strategic intermediate stages, catalyst- and solvent-free conditions, and sometimes microwave-assisted techniques for efficiency. For instance, the regioselective synthesis of related compounds has been achieved through catalyst-free conditions, highlighting the evolving methodologies in synthesizing fluorinated compounds and their derivatives (Moreno-Fuquen et al., 2019). Additionally, efficient synthetic pathways often involve Friedel-Crafts reactions and DMSO mediated α-oxidation, showcasing the intricate steps required to construct such complex molecules (Zhou et al., 2009).

Molecular Structure Analysis

The elucidation of molecular structures, especially for compounds with complex heterocyclic systems, is paramount. Techniques such as X-ray crystallography, FTIR, NMR spectroscopy, and mass spectrometry are invaluable. Crystallographic and DFT studies have been employed to confirm structures and investigate intermolecular interactions, conformational analyses, and molecular electrostatic potentials (Huang et al., 2021). These studies provide deep insights into the spatial arrangement and electronic environment of atoms within the molecule, influencing its reactivity and properties.

Chemical Reactions and Properties

The chemical reactivity of such compounds often involves interactions with various reagents to form new bonds or functional groups, illustrating the versatile nature of these molecules. For example, the synthesis of BACE1 inhibitors showcases the molecule's ability to undergo multiple reaction steps, including aminohydantoin formation and Suzuki coupling, to yield biologically active compounds (Zhou et al., 2009).

properties

IUPAC Name

[2-[(2-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(2-methoxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17FN2O2S/c1-23-16-9-5-3-7-14(16)17(22)21-11-10-20-18(21)24-12-13-6-2-4-8-15(13)19/h2-9H,10-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGDYATXBWDUUHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(=O)N2CCN=C2SCC3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-((2-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(2-methoxyphenyl)methanone

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